Trimethyl orthopropionate

Description

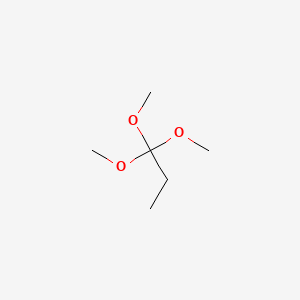

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMNAIODRDOMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179523 | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24823-81-2 | |

| Record name | 1,1,1-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl Orthopropionate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthopropionate (TMOP), a member of the orthoester family, is a versatile reagent and building block in modern organic synthesis. This guide provides an in-depth exploration of its fundamental chemical and physical properties, reactivity, and diverse applications, with a particular focus on its relevance to pharmaceutical and materials science research. By elucidating the causality behind its reactivity and providing practical insights into its handling and use, this document serves as a comprehensive resource for scientists leveraging TMOP in their synthetic endeavors.

Introduction: The Unique Chemistry of Orthoesters

Orthoesters, formally acetals of hypothetical orthocarboxylic acids, represent a unique functional group characterized by a central carbon atom bonded to three alkoxy groups. This arrangement imparts a distinctive reactivity profile, rendering them stable under basic and nucleophilic conditions while being susceptible to hydrolysis under mild acidic conditions.[1] this compound (1,1,1-trimethoxypropane), the subject of this guide, is a prime example of this class of compounds and has emerged as a valuable tool in synthetic chemistry.[1] Its utility spans from being a precursor for complex molecule synthesis to applications in polymer science and the formulation of coatings and adhesives.[2]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective and safe use in experimental design. This compound is a clear, colorless liquid with a slight, characteristic odor.[3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 24823-81-2 | [2][4] |

| Molecular Formula | C6H14O3 | [2][4][5] |

| Molecular Weight | 134.17 g/mol | [2][3][4] |

| Density | 0.944 g/mL at 20 °C | [2][6][7] |

| Boiling Point | 121-122 °C at 760 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.398 | [2] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [5][6][8] |

| Solubility | Soluble in chloroform. | [6][7] |

Synthesis and Chemical Reactivity

Synthesis

While this guide focuses on the properties and applications of this compound, it is pertinent to mention its synthesis. A common and historical method for preparing orthoesters is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1]

Reactivity: The Role of Acid Catalysis

The cornerstone of this compound's reactivity lies in its behavior under acidic conditions. The presence of a proton source, be it a Brønsted or Lewis acid, activates the orthoester.[1] This activation typically proceeds through the protonation of one of the ether oxygen atoms, which facilitates the elimination of a methanol molecule to generate a highly reactive dialkoxycarbenium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles.[1]

The most fundamental reaction of this compound is its hydrolysis to form a propionate ester and methanol.[1] This reaction is the basis for its use as a protecting group for carboxylic acids.

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable reagent in numerous synthetic applications.

Protecting Group Chemistry

Due to its stability in basic media and ease of removal under mild acidic conditions, the orthoester functionality derived from this compound can serve as an effective protecting group for carboxylic acids.

Building Block in Organic Synthesis

This compound is a versatile building block for constructing more complex molecules.[1][2] It can be used to introduce the propionate group into various substrates.[1] A notable application is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1] In this reaction, an allylic alcohol is treated with an orthoester like this compound in the presence of a weak acid catalyst to yield a γ,δ-unsaturated ester.

Pharmaceutical and Agrochemical Synthesis

The versatility of this compound makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][9] Its ability to participate in the formation of ester and ether linkages is crucial in building the carbon skeletons of many bioactive molecules.

Polymer Science and Materials

In the polymer industry, this compound can act as a cross-linking agent, contributing to the development of durable materials with tailored properties such as improved flexibility and chemical resistance.[2]

Coatings and Adhesives

This compound is utilized in the formulation of coatings and adhesives.[2][9] It can enhance adhesion and durability, which are critical performance characteristics in the automotive and construction industries.[2]

Experimental Protocols: A Representative Application

Synthesis of an Ester via Transesterification with an Alcohol

This protocol outlines a general procedure for the reaction of this compound with an alcohol in the presence of an acid catalyst to form a new propionate ester.

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound (≥98%)[2]

-

Anhydrous alcohol (e.g., isopropanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the alcohol (1.0 eq) and the anhydrous solvent.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).

-

Add this compound (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

-

Continue refluxing until no more methanol is collected or the reaction is deemed complete by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Transfer the mixture to a separatory funnel and perform an aqueous workup.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as distillation or column chromatography.

Sources

- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tri Methyl Ortho Propionate Manufacturer in Vadodara,Supplier,Exporter [nikunjchemicals.com]

- 4. scbt.com [scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound CAS#: 24823-81-2 [m.chemicalbook.com]

- 7. This compound , 96% , 24823-81-2 - CookeChem [cookechem.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. nbinno.com [nbinno.com]

The Synthesis and Mechanistic Landscape of Trimethyl Orthopropionate: A Technical Guide

Abstract

Trimethyl orthopropionate (TMOP), a versatile reagent and synthetic intermediate, holds a significant position in modern organic chemistry.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to TMOP, with a detailed focus on the Pinner reaction. We will dissect the underlying reaction mechanisms, offering a rigorous understanding of the acid-catalyzed processes that govern its formation and subsequent reactions. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

Orthoesters are a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[3][4] this compound, with the chemical formula CH₃CH₂C(OCH₃)₃, is a prominent member of this family, valued for its unique reactivity.[5][6][7] It serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and flavor and fragrance compounds.[2][8][9] One of its most notable applications is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields γ,δ-unsaturated esters.[1][10][11][12] Furthermore, TMOP is employed as a protecting group for carboxylic acids and in the formation of ketals and ethers.[1][3]

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several methods. The most common and historically significant is the Pinner reaction.[4][13][14][15][16] An alternative, though less common, approach involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[4]

The Pinner Reaction: A Deep Dive

The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an orthoester.[14] Specifically for this compound, this involves the reaction of propionitrile with methanol in the presence of a strong acid, typically hydrogen chloride.[1][16]

2.1.1. Reaction Mechanism

The Pinner reaction proceeds through a two-stage mechanism involving the formation of an intermediate imino ester salt, often referred to as a Pinner salt.[4][14]

Step 1: Formation of the Pinner Salt (Methyl Propionimidate Hydrochloride)

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of propionitrile by the acid catalyst (HCl). This enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated nitrile carbon.

-

Deprotonation: A subsequent deprotonation step yields the neutral imino ester.

-

Protonation of the Imino Ester: The imino ester is then protonated by another equivalent of HCl to form the stable methyl propionimidate hydrochloride salt.

Step 2: Conversion of the Pinner Salt to this compound

-

Nucleophilic Attack by Methanol: The Pinner salt is susceptible to further nucleophilic attack by methanol.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

-

Elimination of Ammonia: The intermediate then eliminates a molecule of ammonia (in the form of ammonium chloride) to generate a resonance-stabilized dialkoxycarbenium ion.

-

Final Nucleophilic Attack: A final molecule of methanol attacks the carbenium ion, and subsequent deprotonation yields the final product, this compound.

Diagrammatic Representation of the Pinner Reaction Mechanism:

Caption: Pinner reaction mechanism for TMOP synthesis.

2.1.2. Experimental Protocol

This protocol is a synthesized representation based on established procedures for the Pinner reaction.[16][17]

Materials:

-

Propionitrile

-

Anhydrous Methanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether (or another suitable non-polar solvent)

-

Ammonia (gas or solution in methanol) for neutralization

-

Sodium Sulfate (anhydrous) for drying

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is charged with propionitrile and a 2-5 fold mass excess of a non-polar solvent like diethyl ether.

-

Cooling: The mixture is cooled to between -20°C and -5°C using an appropriate cooling bath.

-

Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The temperature should be carefully monitored and maintained below 5°C. A molar excess of HCl relative to the nitrile is typically used.

-

Pinner Salt Formation: The reaction mixture is stirred at low temperature for several hours (e.g., 20-24 hours) to allow for the complete formation of the methyl propionimidate hydrochloride, which often precipitates as a white solid.[18]

-

Alcoholysis: An excess of anhydrous methanol (2-4 fold molar excess relative to the initial nitrile) is added to the reaction mixture.

-

Neutralization and Reaction: The pH of the system is carefully adjusted to 5-6.5 by introducing ammonia gas or a solution of sodium methoxide.[17] The reaction is then allowed to warm to 25-40°C and stirred for several hours to facilitate the alcoholysis reaction.

-

Workup: The precipitated ammonium chloride is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution and water.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Table 1: Typical Reaction Parameters for the Pinner Synthesis of this compound

| Parameter | Value | Rationale |

| Temperature (Pinner Salt Formation) | -20°C to 5°C | Low temperatures help to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride.[14] |

| Temperature (Alcoholysis) | 25-40°C | Mild heating promotes the conversion of the Pinner salt to the orthoester. |

| Molar Ratio (Nitrile:Methanol:HCl) | 1 : (1-2) : (1.05-1.5) | A slight excess of methanol and a larger excess of HCl drive the formation of the Pinner salt.[17] |

| pH (Alcoholysis) | 5-6.5 | A weakly acidic pH is optimal for the alcoholysis step.[17] |

| Typical Yield | >80% | With optimized conditions, high yields of the purified product can be achieved.[19] |

Synthesis from 1,1,1-Trichloropropane

An older and less common method for preparing orthoesters involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide.[4] In the case of this compound, this would involve the reaction of 1,1,1-trichloropropane with sodium methoxide.

Reaction: CH₃CH₂CCl₃ + 3 NaOCH₃ → CH₃CH₂C(OCH₃)₃ + 3 NaCl

This method is often limited by the availability of the starting trichloroalkane and potential side reactions, such as elimination.[4] The hydrolysis of 1,1,1-trichloropropane with aqueous potassium hydroxide, for instance, leads to the formation of propionic acid.[20][21][22][23][24]

The Mechanism of Acid-Catalyzed Reactions of this compound

This compound readily participates in acid-catalyzed reactions, a characteristic that underpins many of its synthetic applications.[1][25] The key to its reactivity is the formation of a highly reactive dialkoxycarbenium ion intermediate.[1]

General Mechanism:

-

Protonation: A Brønsted or Lewis acid catalyst activates the orthoester. In the case of a Brønsted acid, one of the methoxy oxygen atoms is protonated.

-

Elimination of Methanol: The protonated methoxy group becomes a good leaving group, and a molecule of methanol is eliminated. This is often the rate-determining step.

-

Formation of a Dialkoxycarbenium Ion: The elimination of methanol results in the formation of a resonance-stabilized dialkoxycarbenium ion.

-

Nucleophilic Attack: This highly electrophilic intermediate is then readily attacked by a nucleophile.

Diagrammatic Representation of Acid-Catalyzed Activation:

Caption: Acid-catalyzed activation of TMOP.

Hydrolysis

In the presence of mild aqueous acid, this compound is readily hydrolyzed to form methyl propionate and two equivalents of methanol.[3][4] This reaction is essentially the reverse of the final stages of orthoester formation.

Reaction: CH₃CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH

Transesterification

Orthoesters can undergo transesterification reactions with other alcohols in the presence of an acid catalyst.[26][27][28] This allows for the synthesis of different orthoesters. The reaction is an equilibrium process and can be driven to completion by removing the more volatile alcohol.

Reaction: CH₃CH₂C(OCH₃)₃ + 3 R'OH --(H⁺)--> CH₃CH₂C(OR')₃ + 3 CH₃OH

The Johnson-Claisen Rearrangement

A particularly important application of this compound is the Johnson-Claisen rearrangement.[10][11] This reaction involves the treatment of an allylic alcohol with an excess of this compound in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures to produce a γ,δ-unsaturated ester.[10][12]

Mechanism Outline:

-

Formation of a Mixed Orthoester: The allylic alcohol undergoes an acid-catalyzed exchange with one of the methoxy groups of this compound to form a mixed orthoester.

-

Formation of a Ketene Acetal: The mixed orthoester then eliminates a molecule of methanol to form a ketene acetal intermediate.

-

-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted-sigmatropic rearrangement (the Claisen rearrangement) to form the γ,δ-unsaturated ester product.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the Pinner reaction is a robust and high-yielding method. A thorough understanding of the acid-catalyzed mechanisms governing its formation and subsequent reactions is crucial for its effective application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these key aspects, equipping researchers with the foundational knowledge necessary to confidently utilize this important synthetic tool.

References

- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Orthoester [chemeurope.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. This compound | 24823-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 13. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 14. Pinner reaction - Wikipedia [en.wikipedia.org]

- 15. Pinner Reaction [drugfuture.com]

- 16. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]

- 18. iris.unive.it [iris.unive.it]

- 19. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]

- 20. The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is: [allen.in]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is: [infinitylearn.com]

- 23. The major product formed when 1 1 1trichloropropane class 12 chemistry CBSE [vedantu.com]

- 24. The major product formed when 1,1 , 1-trichloropropane is treated with aq.. [askfilo.com]

- 25. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Ester synthesis by transesterification [organic-chemistry.org]

The Spectroscopic Signature of Trimethyl Orthopropionate: A Comprehensive Technical Guide

Introduction

Trimethyl orthopropionate (TMOP), with the systematic IUPAC name 1,1,1-trimethoxypropane, is a versatile orthoester widely employed in organic synthesis. Its utility as a protecting group for carboxylic acids, a precursor in the synthesis of heterocycles, and a reactant in Claisen rearrangements underscores the importance of its unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a definitive resource for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity and distinct, well-resolved signals, which directly correspond to the different proton environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds, are typically sufficient for routine analysis.

-

Data Acquisition: The free induction decay (FID) is acquired and subsequently Fourier transformed to yield the ¹H NMR spectrum.

-

Data Processing: The spectrum is phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 3.19 | Singlet | 9H | - | -OCH₃ |

| 2 | 1.63 | Quartet | 2H | 7.5 | -CH₂- |

| 3 | 0.94 | Triplet | 3H | 7.5 | -CH₃ |

Interpretation and Expertise:

The ¹H NMR spectrum provides a clear and unambiguous fingerprint of this compound. The singlet at 3.19 ppm, integrating to nine protons, is characteristic of the three equivalent methoxy groups (-OCH₃). The equivalence of these protons is a key structural feature, indicating free rotation around the C-O bonds. The quartet at 1.63 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-). Its splitting into a quartet is due to the coupling with the adjacent methyl group protons. The triplet at 0.94 ppm, integrating to three protons, corresponds to the terminal methyl group (-CH₃) of the propionate moiety, with its multiplicity arising from coupling to the neighboring methylene protons. The coupling constant of 7.5 Hz for both the quartet and the triplet is a classic example of vicinal coupling in an ethyl group.

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The spectrometer is tuned to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Proton decoupling is crucial as it simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 113.8 | C(OCH₃)₃ |

| 2 | 49.3 | -OCH₃ |

| 3 | 29.5 | -CH₂- |

| 4 | 8.2 | -CH₃ |

Interpretation and Expertise:

The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in this compound. The most downfield signal at 113.8 ppm is assigned to the quaternary carbon of the orthoester functionality, C(OCH₃)₃. Its low intensity is characteristic of a quaternary carbon with no directly attached protons, and therefore, no NOE enhancement. The signal at 49.3 ppm corresponds to the three equivalent methoxy carbons. The methylene carbon (-CH₂-) appears at 29.5 ppm, and the terminal methyl carbon (-CH₃) resonates at the most upfield position of 8.2 ppm, as expected for an sp³ hybridized carbon in an alkane-like environment.

II. Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is plotted.

IR Spectroscopy Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2970-2840 | Strong | C-H stretch | Aliphatic C-H |

| 1465 | Medium | C-H bend | -CH₂- scissoring |

| 1380 | Medium | C-H bend | -CH₃ umbrella |

| 1150-1050 | Strong | C-O stretch | Orthoester C-O |

Interpretation and Expertise:

The IR spectrum of this compound is dominated by strong absorptions characteristic of its aliphatic and ether functionalities. The strong bands in the 2970-2840 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group, distinguishing it from a standard ester. The most diagnostic feature is the series of strong C-O stretching bands in the 1150-1050 cm⁻¹ region, which is characteristic of the orthoester functional group. The C-H bending vibrations for the methylene and methyl groups are observed at approximately 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 5 | [M]⁺ (Molecular Ion) |

| 103 | 100 | [M - OCH₃]⁺ |

| 75 | 40 | [C(OCH₃)₃]⁺ |

| 57 | 30 | [CH₃CH₂CO]⁺ |

| 29 | 25 | [CH₃CH₂]⁺ |

Interpretation and Expertise:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 134, confirming its molecular weight. However, due to the lability of the orthoester, the molecular ion peak is often of low intensity. The base peak (most intense peak) is typically observed at m/z 103, corresponding to the loss of a methoxy radical ([M - OCH₃]⁺). This fragmentation is a characteristic feature of orthoesters. Another significant fragment is observed at m/z 75, which can be attributed to the [C(OCH₃)₃]⁺ ion. Fragmentation of the propionyl chain leads to ions at m/z 57 ([CH₃CH₂CO]⁺) and m/z 29 ([CH₃CH₂]⁺).

IV. Integrated Spectroscopic Analysis Workflow

The synergistic use of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unequivocal identification and characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust, self-validating system for ensuring the identity and purity of this important synthetic reagent. This guide serves as a detailed reference for researchers and professionals, enabling them to confidently interpret the spectroscopic data of this compound in their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Trimethyl orthopropionate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Trimethyl Orthopropionate with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound (TMOP) is a versatile and highly reactive orthoester that serves as a valuable building block in modern organic synthesis.[1] Its significance lies in the electrophilic nature of its central carbon, which, upon activation, readily engages with a diverse array of nucleophiles.[2] This guide provides a comprehensive exploration of the core reactivity of TMOP, moving beyond simple reaction lists to explain the underlying mechanisms, stereochemical implications, and practical considerations essential for researchers, chemists, and professionals in drug development. We will dissect its interactions with oxygen, nitrogen, and carbon nucleophiles, detailing seminal named reactions like the Johnson-Claisen rearrangement and providing field-proven experimental protocols.

The Mechanistic Cornerstone: Acid-Catalyzed Activation

The reactivity of this compound is almost exclusively unlocked through acid catalysis.[2] In the absence of an acid, the central carbon is not sufficiently electrophilic to react with most nucleophiles. Both Brønsted and Lewis acids serve to activate the orthoester by facilitating the departure of a methoxy group, which generates a highly reactive, resonance-stabilized dialkoxycarbenium ion.[2] This cation is the key electrophilic intermediate that is subsequently intercepted by the nucleophile.

The general mechanism proceeds via a three-step sequence:[2]

-

Protonation: A Brønsted acid protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). Alternatively, a Lewis acid can coordinate to the oxygen, weakening the C-O bond.

-

Elimination & Ion Formation: The protonated orthoester eliminates a molecule of methanol. This is often the rate-determining step and results in the formation of the dialkoxycarbenium ion.[2]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the carbenium ion. A subsequent deprotonation step yields the final product.

Figure 1: General mechanism of acid-catalyzed activation of TMOP.

Reactions with Oxygen Nucleophiles: A Synthetic Playground

Oxygen-based nucleophiles are the most common reaction partners for TMOP, leading to a variety of valuable transformations.

Alcohols, Carboxylic Acids, and Water

-

Alcohols: The reaction of TMOP with alcohols is a versatile method for mild and efficient esterification, particularly for sensitive substrates that cannot tolerate harsh conditions like traditional Fischer esterification.[2] Under acidic catalysis, the alcohol attacks the dialkoxycarbenium ion to ultimately yield a propionate ester and two equivalents of methanol.[2] Interestingly, under different catalytic conditions (e.g., using Montmorillonite KSF), the reaction can be directed towards the formation of unsymmetrical ethers. This highlights a key principle: catalyst choice dictates the reaction pathway. The formation of ethers versus esters depends on which bond in the intermediate is cleaved.

-

Carboxylic Acids: TMOP serves as an excellent reagent for converting carboxylic acids into their methyl esters. This method is particularly effective for sterically hindered acids where other methods may fail.[3][4]

-

Water (Hydrolysis): In the presence of aqueous acid, TMOP is readily hydrolyzed to methyl propionate and methanol.[2][5] This reactivity is fundamental to its application as a dehydrating agent or water scavenger. By reacting with trace water in a reaction mixture, TMOP can drive equilibrium-limited reactions, such as acetal formation, toward completion.[2][6]

The Johnson-Claisen Rearrangement: A C-C Bond Forming Marvel

One of the most powerful applications of TMOP is in the Johnson-Claisen rearrangement, a[7][7]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[2][8] This reaction is prized for its ability to form carbon-carbon bonds with a high degree of stereocontrol.[2]

The causality behind this reaction is a beautiful cascade. The allylic alcohol first reacts with the acid-activated TMOP to form a mixed ketene acetal in situ. This intermediate is the crucial component that undergoes the concerted, intramolecular rearrangement through a highly ordered, chair-like six-membered transition state to afford the final product.[9][10] The use of a weak acid catalyst, such as propionic acid, is critical to promote the initial acetal exchange without causing decomposition of the sensitive substrates or intermediates.[2][8][9]

Figure 2: The reaction pathway of the Johnson-Claisen Rearrangement.

-

Objective: To synthesize a γ,δ-unsaturated ester from an allylic alcohol.

-

Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by TLC or GC-MS, and the product structure can be confirmed by NMR and IR spectroscopy, which will show the characteristic shift of the double bond and the appearance of an ester carbonyl.

-

Methodology:

-

To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the allylic alcohol (1.0 equiv).

-

Add this compound (3.0-5.0 equiv) as both reactant and solvent.

-

Add a catalytic amount of propionic acid (0.1 equiv). The use of a weak acid is crucial to prevent side reactions.

-

Heat the reaction mixture to a gentle reflux (typically 120-140 °C) under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction progress by TLC or GC analysis. The reaction can take several hours to reach completion.[8]

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess TMOP and methanol under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure γ,δ-unsaturated ester.

-

Reactions with Nitrogen Nucleophiles: Gateway to Heterocycles

TMOP is an effective reagent for the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions.[11][12] The general principle involves the reaction of TMOP with a substrate containing two nucleophilic nitrogen centers (or a nitrogen and another nucleophile).

-

Amines and Hydrazines: When reacted with bifunctional nitrogen nucleophiles like 2-hydrazinopyrimidine derivatives, TMOP facilitates a cyclocondensation to form fused ring systems such as 1,2,4-triazolo[4,3-a]pyrimidines.[2] The orthoester acts as a one-carbon equivalent, first reacting with one nitrogen to form an intermediate which then undergoes intramolecular cyclization by attack of the second nucleophilic nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the orthoester and intermediates.[2]

-

Objective: To synthesize a fused heterocyclic system via cyclocondensation.

-

Trustworthiness: This protocol's success is validated by the formation of a new ring system, which can be unequivocally identified by a combination of NMR (disappearance of NH protons, appearance of new aromatic signals) and mass spectrometry (correct molecular weight for the cyclized product).

-

Methodology:

-

Combine the 2-hydrazinopyrimidine derivative (1.0 equiv) and this compound (1.2-2.0 equiv) in a flask suitable for heating.

-

Heat the mixture to reflux (approx. 120 °C) for 6-8 hours. The reaction is often run neat (without additional solvent).[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which may solidify upon cooling.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified heterocyclic product with >85% purity.[2]

-

Reactions with Carbon Nucleophiles

While less common than reactions with O- or N-nucleophiles, the interaction of TMOP with carbon nucleophiles provides useful synthetic routes.

-

Grignard Reagents: In the Bodroux-Chichibabin aldehyde synthesis, TMOP reacts with Grignard reagents to produce an acetal, which upon acidic hydrolysis, yields an aldehyde.[13] This reaction is effective because the central carbon of the orthoester is significantly more electron-deficient (more δ+) than the carbon of an acetal or ether, allowing the Grignard reagent to attack.[14] Ethers like THF are used as solvents in Grignard reactions without reacting, demonstrating their lower reactivity compared to orthoesters.[14]

Figure 3: Workflow for the Bodroux-Chichibabin Aldehyde Synthesis.

-

Active Methylene Compounds: TMOP can react with highly acidic C-H compounds, although this chemistry is more developed for trimethyl orthoformate.[15] The reaction typically requires strong basic conditions to generate a carbanion, which then attacks the orthoester.

Data Summary: Catalyst Selection and Reaction Outcomes

The choice of catalyst is paramount in controlling the outcome of reactions with TMOP. The following table summarizes common catalysts and their associated transformations.

| Catalyst Type | Example(s) | Typical Nucleophile(s) | Primary Product(s) | Citation(s) |

| Weak Brønsted Acid | Propionic Acid, Pyridinium p-toluenesulfonate (PPTS) | Allylic Alcohols | γ,δ-Unsaturated Esters (Johnson-Claisen) | [2][9][11] |

| Strong Brønsted Acid | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA) | Water, Alcohols, Carboxylic Acids | Esters, Acetals | [2][6] |

| Heterogeneous / Lewis Acid | Montmorillonite KSF/K10, ZrCl₄, In(OTf)₃ | Alcohols (Allylic/Benzylic) | Unsymmetrical Ethers | [3][16] |

| No Catalyst (Thermal) | None | Bifunctional N-Nucleophiles (e.g., Hydrazines) | Heterocycles (Cyclocondensation) | [2] |

Conclusion

This compound is far more than a simple synthetic reagent; it is a versatile tool whose reactivity can be precisely steered by the choice of nucleophile and, critically, the catalytic conditions. Its ability to generate the electrophilic dialkoxycarbenium ion under mild acidic conditions makes it a cornerstone reagent for esterifications, C-C bond formation via the Johnson-Claisen rearrangement, and the construction of complex heterocyclic scaffolds. For the medicinal and process chemist, a deep understanding of the causality behind its reactivity—from the role of the acid catalyst to the nature of the transition state—is essential for leveraging its full synthetic potential in the development of novel molecules.

References

-

Wikipedia. (2023, December 28). Pinner reaction. Retrieved from [Link]

-

Capua, M., et al. (2019). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pinner reaction for orthoester synthesis. Retrieved from [Link]

-

Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Retrieved from [Link]

-

Nikoofar, K., & Ghorbani-Choghamarani, A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]

-

Indian Journal of Chemistry. (2005). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Retrieved from [Link]

-

ResearchGate. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

-

RSC Publishing. (2021). [7][7]-Sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. Retrieved from [Link]

-

Defense Technical Information Center. (1969). INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Retrieved from [Link]

-

YouTube. (2023). Nucleophilic Acyl Substitution 6: Catalysis in Ester Hydrolysis. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Claisen rearrangement. Retrieved from [Link]

-

ResearchGate. (2017). Metal Triflate-Promoted Allylic Substitution Reactions of Cinnamyl Alcohol in the Presence of Orthoesters and Acetals. Retrieved from [Link]

-

Wikipedia. (2023, August 2). Ortho ester. Retrieved from [Link]

- Google Patents. (2014). CN104072346A - Method for preparing orthoester compound.

- Google Patents. (1972). US3639451A - Process for esterifying aromatic carboxylic acids.

-

PubMed Central. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Reddit. (2018). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]

-

ResearchGate. (2008). Mechanisms of the homogeneous, unimolecular gas-phase elimination kinetics of triethyl orthoacetate and triethyl orthopropionate. Retrieved from [Link]

-

YouTube. (2019). Lab Notes - Make Trimethyl Orthoformate Revisited with Sodium - May 5th 2019. Retrieved from [Link]

-

Wikipedia. (2023, July 29). Trimethyl orthoformate. Retrieved from [Link]

-

ResearchGate. (2018). Orthoesters in Heterocycle Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why do orthoesters react with Grignard reagents, but acetals and ketals don't? Retrieved from [Link]

-

ResearchGate. (n.d.). The esterification of carboxylic acids with TEOAc. Retrieved from [Link]

-

IRIS. (2005). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. Retrieved from [Link]

-

National Institutes of Health. (2020). Triphenylphosphine-Catalyzed Synthesis of β-Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. Retrieved from [Link]

-

YouTube. (2021). When methyl orthoformate is treated with... followed by hydrolysis, the product is : | 12 | GRIGNARD.... Retrieved from [Link]

-

Mayr, H., et al. (2017). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Accounts of Chemical Research. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. bioinfopublication.org [bioinfopublication.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Ortho ester - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. iris.unive.it [iris.unive.it]

- 16. researchgate.net [researchgate.net]

Trimethyl orthopropionate thermal decomposition kinetics

An In-Depth Technical Guide to the Thermal Decomposition Kinetics of Trimethyl Orthopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound (TMOP). As a versatile orthoester utilized in the synthesis of esters, fragrances, and as a cross-linking agent in polymer production, a thorough understanding of its thermal stability and decomposition pathways is critical for process optimization, safety, and mechanistic research.[1] This document synthesizes experimental findings and theoretical principles to detail the unimolecular gas-phase elimination mechanism, the associated kinetic parameters, and the self-validating experimental protocols required for their determination.

Introduction: The Significance of this compound

This compound (CH₃CH₂C(OCH₃)₃), also known as 1,1,1-trimethoxypropane, is an orthoester of significant value in organic synthesis.[2] Its utility stems from its role as a precursor and building block in the production of various organic compounds and as a solvent in coatings and adhesives.[1] The thermal decomposition of this compound is a critical consideration in its application, particularly in processes requiring elevated temperatures. The study of its decomposition kinetics provides invaluable data for ensuring reaction control, preventing runaway reactions, and predicting product distribution. This guide elucidates the core principles governing this process.

The Unimolecular Decomposition Pathway

The thermal decomposition of this compound in the gas phase is characterized as a homogeneous, unimolecular reaction that consistently follows a first-order rate law.[3] This means the rate of decomposition is directly proportional to the concentration of the TMOP itself. The primary mechanism is an elimination reaction that proceeds through a concerted, nonsynchronous pathway.

Mechanism and Transition State

The decomposition involves the elimination of a methanol molecule to produce a ketene acetal (1,1-dimethoxypropene).[3] This transformation is rationalized through the formation of a four-membered cyclic transition state.[4][5]

The key steps in this proposed mechanism are:

-

Bond Polarization: The process is initiated by the polarization of one of the C-OCH₃ bonds, creating a partial positive charge on the central carbon and a partial negative charge on the methoxy oxygen (Cᵟ⁺···ᵟ⁻OCH₃).[6] This polarization is often the rate-determining step.[5][7]

-

Hydrogen Abstraction: The increased electron density on the methoxy oxygen facilitates the abstraction of a hydrogen atom from the adjacent methylene (-CH₂-) group of the propionate backbone.[6]

-

Concerted Elimination: The abstraction of the hydrogen and the breaking of the C-OCH₃ bond occur in a concerted, albeit nonsynchronous, fashion, leading directly to the formation of the final products without a stable intermediate.[3][6]

The following diagram illustrates this primary decomposition pathway.

Caption: Primary unimolecular decomposition pathway of this compound.

Kinetic Parameters and the Arrhenius Equation

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation. While specific, experimentally-derived Arrhenius parameters for this compound are not prominently published, a highly reliable estimation can be made by examining closely related orthoesters. The gas-phase elimination kinetics of trimethyl orthoacetate and triethyl orthopropionate have been thoroughly studied, providing a strong basis for comparison.[3][4][8]

The rate coefficients are typically expressed by the Arrhenius equation in its logarithmic form:

log k₁ (s⁻¹) = log A - (Eₐ / 2.303RT)

Where:

-

k₁ is the first-order rate constant.

-

A is the pre-exponential factor (frequency factor).

-

Eₐ is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

Comparative Kinetic Data

The kinetic parameters for analogous orthoesters provide insight into the expected values for this compound. Studies show that the nature of the substituent group influences the decomposition rates.[3] For instance, comparing triethyl orthoacetate to triethyl orthopropionate reveals that the propionate group slightly increases the activation energy.[3][7] A similar trend is anticipated for the trimethyl series.[3]

| Compound | log A (s⁻¹) | Activation Energy (Eₐ) (kJ mol⁻¹) | Temperature Range (°C) |

| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 | 310 - 369 |

| Trimethyl Orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 | 310 - 369 |

| Triethyl Orthopropionate | 13.63 ± 0.07 | 193.3 ± 1.8 | 291 - 351 |

| Data sourced from studies on related orthoester decompositions.[3][4][8] |

Based on this comparative data, the Arrhenius parameters for this compound are expected to be of a similar magnitude.[3]

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of kinetic data, a self-validating experimental protocol is essential. The methodology described for analogous orthoesters provides a robust framework for studying this compound.[4][6]

Step-by-Step Methodology

-

Substrate Preparation and Purification:

-

Reaction System Setup:

-

Utilize a static system with Pyrex reaction vessels.

-

"Season" the vessels by carrying out the decomposition of allyl bromide within them prior to the experiment. This procedure coats the interior surface, preventing heterogeneous surface reactions and ensuring the observed kinetics are solely from the homogeneous gas-phase reaction.[4][6]

-

Maintain precise temperature control (±0.2 °C) using a resistance thermometer controller and calibrated thermocouples.[4]

-

-

Kinetic Data Acquisition:

-

Stoichiometry and Mechanism Validation:

-

Pressure Validation: The unimolecular decomposition of one mole of TMOP yields two moles of gaseous products (methanol and ketene acetal). Therefore, the ratio of the final pressure (P_f) to the initial pressure (P₀) should be approximately 2.[4] Experimental verification of this ratio (e.g., obtaining values of 1.94-1.95 as seen for similar compounds) validates the assumed reaction stoichiometry.[4]

-

Product Analysis: Upon completion of a run, quench the reaction and analyze the product mixture using GC/MS. Confirm the primary products are methanol and the corresponding ketene acetal. Quantify these products to further verify the stoichiometry against the percentage of decomposition calculated from pressure measurements.[4]

-

-

Data Analysis and Parameter Extraction:

-

Calculate the first-order rate constant (k) at each temperature from the pressure-time data.

-

Construct an Arrhenius plot by graphing log(k) versus 1/T.

-

Determine the activation energy (Eₐ) from the slope of the line and the pre-exponential factor (A) from the y-intercept.

-

The following diagram outlines this self-validating experimental workflow.

Caption: A self-validating workflow for determining thermal decomposition kinetics.

Conclusion

The thermal decomposition of this compound is a well-defined process that proceeds via a first-order, unimolecular gas-phase elimination. The reaction mechanism, involving a four-membered cyclic transition state to yield methanol and 1,1-dimethoxypropene, is strongly supported by extensive studies on analogous orthoesters. While direct kinetic parameters for TMOP require dedicated experimental study, the data from trimethyl orthoacetate and triethyl orthopropionate provide a robust and reliable estimate of its kinetic behavior. The application of a rigorous and self-validating experimental protocol, as outlined in this guide, is paramount for generating high-fidelity data essential for the safe and efficient application of this compound in research and industrial settings.

References

-

Marquez, E. A., Tosta, M., & Chuchani, G. (2009). Kinetics and Mechanisms of the Homogeneous, Unimolecular Gas-Phase Elimination of Trimethyl Orthoacetate and Trimethyl Orthobutyrate. The Journal of Physical Chemistry A, 113(11), 2600-2604. Retrieved from [Link]

-

Chuchani, G., et al. (2008). Mechanisms of the homogeneous, unimolecular gas-phase elimination kinetics of triethyl orthoacetate and triethyl orthopropionate. ResearchGate. Retrieved from [Link]

-

Chuchani, G., et al. (2008). Mechanisms of the homogeneous, unimolecular gas-phase elimination kinetics of triethyl orthoacetate and triethyl orthopropionate. Journal of Physical Organic Chemistry, 21(8), 666-669. Retrieved from [Link]

-

Chuchani, G., et al. (2009). Experimental and Theoretical Studies of the Homogeneous, Unimolecular Gas-Phase Elimination Kinetics of Trimethyl Orthovalerate and Trimethyl Orthochloroacetate. ResearchGate. Retrieved from [Link]

-

Marquez, E. A., et al. (2009). DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24823-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Trimethyl orthopropionate acid-catalyzed hydrolysis mechanism

An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Trimethyl Orthopropionate

Authored by: A Senior Application Scientist

Foreword: The Ubiquity and Nuance of Orthoester Hydrolysis

In the landscape of organic synthesis and drug development, orthoesters, such as this compound, represent a class of compounds with significant utility. They are frequently employed as protecting groups for carboxylic acids, valued for their stability in neutral to basic conditions and their clean, predictable cleavage under acidic treatment.[1][2] Furthermore, the development of poly(ortho esters) has opened avenues for their use as bioerodible polymers in advanced drug delivery systems.[3] Understanding the precise mechanism of their hydrolysis is not merely an academic exercise; it is fundamental to controlling reaction kinetics, optimizing yields, and designing novel molecular architectures. This guide provides an in-depth exploration of the acid-catalyzed hydrolysis of this compound, synthesizing established mechanistic principles with practical, field-proven insights for the research scientist.

Section 1: The Core Mechanism – A Stepwise Dissection

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-stage process that proceeds through key cationic intermediates.[1][4] While often depicted in a simplified form, a detailed examination reveals a sequence of protonation, elimination, nucleophilic attack, and subsequent rearrangement steps. The process is a classic example of specific acid catalysis, where the hydronium ion (H₃O⁺) is the active catalytic species.[5][6]

The overall reaction is as follows:

CH₃CH₂C(OCH₃)₃ + H₂O ---(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH

The Three-Stage Hydrolysis Pathway

The hydrolysis proceeds via a three-stage reaction sequence:

-

Formation of a Dialkoxycarbenium Ion : This is the initial and often rate-determining step.[1][3]

-

Formation of a Hemiorthoester : A water molecule adds to the reactive intermediate.[4]

-

Decomposition of the Hemiorthoester : This intermediate breaks down to the final ester and alcohol products.[4][7]

Let's examine each step in detail:

Step 1: Protonation of an Ether Oxygen The reaction is initiated by the protonation of one of the methoxy group's oxygen atoms by a hydronium ion from the acid catalyst. This is a rapid and reversible equilibrium. This step is crucial as it transforms a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH).[3]

Step 2: Elimination of Methanol & Formation of the Dialkoxycarbenium Ion The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. The positive charge is delocalized between the central carbon and the two remaining oxygen atoms. This step is typically the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[1][3]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion.[3]

Step 4: Deprotonation to Form the Hemiorthoester Intermediate A water molecule in the solution acts as a base, removing a proton from the newly added oxygen atom to yield a neutral hemiorthoester intermediate and regenerating the hydronium ion catalyst.

Step 5: Decomposition of the Hemiorthoester The hemiorthoester is itself unstable under acidic conditions and undergoes further hydrolysis. The process mirrors the initial steps:

-

Protonation: One of the remaining methoxy groups is protonated.

-

Elimination: A second molecule of methanol is eliminated, forming a protonated ester.

-

Deprotonation: A final deprotonation step yields the stable methyl propionate ester and regenerates the catalyst.

Visualizing the Mechanistic Pathway

To fully appreciate the flow of electrons and the transformation of intermediates, a visual representation is indispensable. The following diagram, rendered in DOT language, illustrates the complete, step-by-step mechanism.

Caption: Step-by-step mechanism of acid-catalyzed this compound hydrolysis.

Section 2: Experimental Design and Protocol Validation

A robust understanding of the hydrolysis mechanism allows for the design of self-validating experimental protocols. The choice of catalyst, solvent, and analytical method must be deliberate and justified by the underlying chemistry.

Catalyst and Solvent Selection

-

Acid Catalysts : While various Brønsted acids can catalyze the reaction, mineral acids like dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common.[5][8] Organic acids such as trifluoroacetic acid (TFA) are also effective, particularly when reaction homogeneity is a concern.[2] The concentration of the acid is a critical parameter directly influencing the reaction rate.[8][9]

-

Solvent System : The reaction inherently involves water as a nucleophile.[10] Depending on the solubility of the specific orthoester and any other reagents, a co-solvent system (e.g., water/acetone, water/THF) may be employed. However, for kinetic studies, it is crucial to ensure that the solvent does not participate in or interfere with the reaction. For this compound, aqueous solutions are generally sufficient.

Monitoring Reaction Kinetics: A Multi-Method Approach

To ensure trustworthiness, data from multiple analytical techniques should be correlated.

| Analytical Method | Parameter Monitored | Rationale & Key Insights |

| ¹H NMR Spectroscopy | Disappearance of reactant signals (e.g., -OCH₃ singlet of orthoester) and appearance of product signals (e.g., -OCH₃ singlet of ester, -OCH₃ singlet of methanol). | Provides real-time, non-invasive monitoring of the reaction mixture. Integration of peaks allows for quantification of relative concentrations over time. |

| Gas Chromatography (GC) | Separation and quantification of volatile components (orthoester, ester, methanol). | Excellent for quantitative analysis. A time-course study with aliquots quenched at specific intervals can provide precise kinetic data. |

| Karl Fischer Titration | Consumption of water. | An indirect but effective method. The reaction consumes one mole of water per mole of orthoester hydrolyzed. This technique quantifies the decrease in water content over time.[10] |

Sample Experimental Protocol: Laboratory-Scale Kinetic Analysis

This protocol outlines a validated method for monitoring the hydrolysis of this compound using ¹H NMR spectroscopy.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound (CH₃CH₂C(OCH₃)₃)

-

Deuterium Oxide (D₂O)

-

Hydrochloric Acid (HCl), 1 M solution in H₂O

-

NMR Tubes, 5mm

-

Thermostatted NMR Spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in D₂O. Causality Note: D₂O is used as the NMR solvent to avoid a large, interfering H₂O signal.

-

Initiation of Reaction: In a clean, dry NMR tube at a controlled temperature (e.g., 298 K), add a precise volume of the orthoester stock solution. The reaction is initiated by adding a small, known volume of the 1 M HCl solution. Trustworthiness Note: The acid is added last to ensure a well-defined start time (t=0) for the kinetic run.

-

Data Acquisition: Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

-

Data Processing: Process the spectra and integrate the characteristic singlet peak of the this compound methoxy groups (reactant) and the singlet peak of the resulting methyl propionate methoxy group (product).

-

Kinetic Analysis: Plot the natural logarithm of the reactant concentration (ln[Orthoester]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

Visualizing the Experimental Workflow

The following workflow diagram illustrates the logical progression of the kinetic analysis protocol.

Caption: Workflow for kinetic analysis of orthoester hydrolysis via NMR.

Section 3: Conclusion and Future Outlook

The acid-catalyzed hydrolysis of this compound, while seemingly straightforward, is a nuanced process governed by the principles of physical organic chemistry. The A-1 mechanism, involving the rate-determining formation of a dialkoxycarbenium ion, provides a robust framework for understanding and predicting reactivity.[1][4] For researchers in synthetic chemistry and drug development, a mastery of this mechanism is essential for the rational design of protecting group strategies, the optimization of reaction conditions, and the development of novel stimuli-responsive materials. By employing validated, multi-faceted analytical approaches, scientists can ensure the integrity of their kinetic data and build a predictive understanding of how structural modifications and environmental factors will influence the stability and reactivity of this important functional group.

References

-

Acid catalysed hydrolysis of orthoesters. Canadian Science Publishing. [Link]

-

Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

-

The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. ResearchGate. [Link]

-

Determination of orthoesters by hydrolysis and Karl Fischer titrimetry. PubMed. [Link]

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Royal Society of Chemistry. [Link]

-

INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Defense Technical Information Center. [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. National Center for Biotechnology Information. [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Royal Society of Chemistry. [Link]

-

Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Office of Scientific and Technical Information. [Link]

-

Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. National Center for Biotechnology Information. [Link]

-

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. DergiPark. [Link]

-

Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

-

Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1. ResearchGate. [Link]

-

Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. YouTube. [Link]

-

Reaction kinetics of hydrolyzing methyl propionate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]

- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,1,1-trimethoxypropane

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1-Trimethoxypropane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1-trimethoxypropane (CAS No. 24823-81-2), a versatile orthoester with significant applications in organic synthesis and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols.

Molecular Identity and Structure

1,1,1-Trimethoxypropane, also known as trimethyl orthopropionate, is the trimethyl orthoester derivative of propanoic acid.[1][2][3] Its structure features a central carbon atom bonded to an ethyl group and three methoxy groups. This unique arrangement confers specific reactivity, particularly its susceptibility to hydrolysis under acidic conditions.

-

IUPAC Name: 1,1,1-trimethoxypropane[1]

-

Synonyms: this compound, Orthopropionic Acid Trimethyl Ester[1][2]

Physicochemical Properties

The physical properties of 1,1,1-trimethoxypropane are summarized in the table below. These characteristics are crucial for its application in chemical reactions, dictating appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [1][2][4] |

| Molecular Weight | 134.17 g/mol | [1][4][5] |

| Boiling Point | 104.5 ± 20.0 °C at 760 mmHg | [4][5] |

| Density | 0.9 ± 0.1 g/cm³ | [4][5] |

| Flash Point | 25.4 ± 17.3 °C | [4][5] |

| Vapor Pressure | 35.8 ± 0.2 mmHg at 25°C | [4][6] |

| Refractive Index | 1.393 | [4][5] |

| Appearance | Colorless liquid | [7] |

Chemical Reactivity and Synthetic Utility

As an orthoester, 1,1,1-trimethoxypropane's reactivity is dominated by its sensitivity to acid-catalyzed hydrolysis. In the presence of aqueous acid, it readily hydrolyzes to form methyl propanoate and methanol. This reactivity makes it a useful protecting group for carboxylic acids and a precursor in various organic transformations.

The stability of the orthoester functional group is significantly higher under neutral or basic conditions, allowing for selective reactions at other sites of a molecule.

Hydrolysis Mechanism

The hydrolysis proceeds via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields an intermediate hemiacetal ester, which then breaks down to the final ester and alcohol products.

Caption: Primary fragmentation pathway in mass spectrometry.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations in the 1000-1200 cm⁻¹ region and C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

Synthesis Pathway

A standard laboratory synthesis of 1,1,1-trimethoxypropane involves the Pinner reaction. [5]This method utilizes the reaction of propionitrile with an excess of anhydrous methanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas. [5]

General Pinner Reaction Protocol:

-

Reagent Preparation: Ensure all reagents and glassware are anhydrous to prevent premature hydrolysis of the product. Prepare a solution of dry HCl in anhydrous methanol.

-

Reaction Setup: Charge a flame-dried, three-necked flask with anhydrous methanol and propionitrile under an inert atmosphere (e.g., Argon) and cool in an ice bath.

-

Reaction Execution: Slowly bubble dry HCl gas through the stirred solution, maintaining a low temperature (0-5 °C).

-

Workup: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium methoxide) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure 1,1,1-trimethoxypropane. [5]

Caption: High-level workflow for the synthesis.

Safety, Handling, and Storage

1,1,1-Trimethoxypropane is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood. [8]* Keep away from heat, sparks, open flames, and other ignition sources. [7][8]Use spark-proof tools and explosion-proof equipment. [7]* Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., Nitrile rubber). [8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [7]* Keep away from incompatible substances, such as strong oxidizing agents and acids.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. [8]* Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [7]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. [7]

Applications in Research and Development

The unique properties of 1,1,1-trimethoxypropane make it a valuable reagent in several fields:

-

Organic Synthesis: It serves as a building block for more complex molecules and as a protecting group for carboxylic acids.

-

Quantitative Analysis: Its deuterated analog, 1,1,1-trimethoxypropane-d5, is an ideal internal standard for quantitative analysis by GC-MS. [5][9]This is due to its similar chemical behavior and chromatographic retention time to the non-deuterated analyte, while being distinguishable by mass. [5][9]* Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled versions are used in DMPK studies to trace the metabolic fate of compounds containing the trimethoxypropyl moiety. [5]

Protocol: Quantitative Analysis by GC-MS

This protocol provides a framework for the accurate quantification of 1,1,1-trimethoxypropane using its deuterated isotopologue as an internal standard. [9]

Materials and Reagents:

-